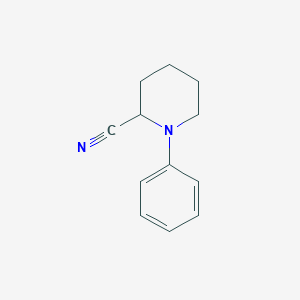

1-Phenylpiperidine-2-carbonitrile

描述

1-Phenylpiperidine-2-carbonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Phenylpiperidine-2-carbonitrile is a compound belonging to the piperidine class, characterized by a piperidine ring substituted with a phenyl group and a cyano group at the second carbon position. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anticancer agent.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the phenyl group enhances hydrophobic interactions, while the cyano group may influence reactivity and binding affinity to biological targets.

Research indicates that this compound interacts with opioid receptors, which are crucial in modulating pain perception. This interaction suggests potential applications in pain management, as compounds in the piperidine family have been shown to exhibit analgesic properties by acting as agonists at these receptors . Additionally, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activities

- Analgesic Activity :

-

Anticancer Properties :

- Certain derivatives have been tested against various cancer cell lines, showing significant cytotoxicity. The exact mechanism is still under investigation, but it may involve interference with cellular signaling pathways critical for cancer cell survival.

-

Antimicrobial Activity :

- Although less studied, preliminary research suggests potential antimicrobial properties, which could be attributed to the compound's ability to disrupt cellular processes in bacteria.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Methyl-4-phenylpiperidine | Methyl group at nitrogen; used as an analgesic | Strong opioid receptor agonist |

| 4-Hydroxy-N-(4-methylphenyl)piperidine | Hydroxyl substitution; enhances solubility | Potential antidepressant |

| 1-(4-Chlorophenyl)piperidin-2-one | Chlorine substitution; affects receptor binding | Analgesic properties |

| 1-(2-Thienyl)piperidin-4-one | Thienyl group; alters pharmacokinetics | Antidepressant activity |

The unique substitution pattern of this compound, particularly the cyano group, may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Pain Management : A study highlighted its efficacy in modulating pain pathways through opioid receptor interaction, suggesting it could serve as a safer alternative to traditional opioids .

- Cytotoxicity Against Cancer Cells : Research demonstrated that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential for further development as anticancer agents.

- Synthetic Pathways : Various synthetic routes for producing this compound have been explored, emphasizing its versatility in medicinal chemistry applications.

科学研究应用

Scientific Research Applications

1. Analgesic Properties

Research indicates that 1-Phenylpiperidine-2-carbonitrile exhibits notable analgesic properties. Compounds in the piperidine family have been shown to interact with opioid receptors, which are critical in modulating pain perception. This interaction suggests that modifications to its structure could enhance its efficacy as an analgesic while minimizing side effects commonly associated with opioid medications.

2. Anticancer Activity

Studies have demonstrated that certain derivatives of this compound possess cytotoxic properties against various cancer cell lines. This suggests potential applications in cancer treatment, where these compounds could be developed as anticancer agents.

3. Synthetic Routes

Several synthetic pathways have been developed for producing this compound, allowing for its incorporation into various pharmaceutical formulations. These synthetic routes are essential for scaling up production for research and therapeutic purposes.

Case Studies and Research Findings

Recent studies have focused on the development of novel analogs based on this compound. For instance, research has explored its potential as a non-retinoid antagonist in various biological systems, demonstrating significant in vitro efficacy against specific targets . Additionally, investigations into its pharmacokinetic properties have shown promise for enhancing drug delivery methods, particularly in pain management scenarios where rapid onset and sustained release are crucial .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-Phenylpiperidine-2-carbonitrile?

- Methodological Answer : Synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives can be synthesized via cyclization of nitrile-containing precursors under acidic or basic conditions. Key steps include:

- Cyano group introduction : Use of Knoevenagel condensation or nucleophilic cyanide substitution (e.g., NaCN in DMF) to install the carbonitrile group.

- Piperidine ring formation : Cyclization via intramolecular amidation or alkylation, monitored by TLC or HPLC for intermediate validation .

- Phenyl group incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl attachment, requiring inert conditions (e.g., argon atmosphere) and Pd catalysts .

Characterization via /-NMR and IR spectroscopy is critical to confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 7.0–7.5 ppm). -NMR confirms the carbonitrile group (C≡N signal at ~115–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion for CHN, expected m/z 185.1080) .

- Infrared (IR) Spectroscopy : Detects nitrile stretching vibrations (~2200–2260 cm) and aromatic C-H bonds (~3000–3100 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions in pharmacological data (e.g., conflicting IC values) require:

- Standardized Assay Conditions : Ensure uniform protocols (e.g., cell lines, incubation times, solvent controls) to minimize variability. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

- Structural Confirmation : Re-examine compound purity via HPLC and crystallography. Impurities (e.g., regioisomers) can skew activity data .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?

- Methodological Answer : SAR studies should focus on systematic modifications:

- Core Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO or -CF) to assess electronic effects on receptor binding.

- Piperidine Ring Alterations : Test saturation (e.g., tetrahydropyridine vs. piperidine) or N-alkylation to probe steric and conformational impacts .

- Cyanide Replacement : Substitute -CN with bioisosteres (e.g., -COCH, -SONH) to evaluate pharmacophore requirements.

Use computational tools (e.g., molecular docking, QSAR models) to predict binding affinities and prioritize synthetic targets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to rigorous safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- Waste Management : Segregate nitrile-containing waste in labeled containers for incineration by certified hazardous waste handlers .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation accessible .

Q. Data Analysis and Validation

Q. How should researchers validate computational predictions (e.g., DFT calculations) for this compound’s electronic properties?

- Methodological Answer : Validate computational models via:

- Experimental Correlates : Compare predicted dipole moments or HOMO-LUMO gaps with experimental data from UV-Vis spectroscopy or cyclic voltammetry .

- Crystallographic Data : Use X-ray diffraction to confirm bond lengths/angles and assess alignment with DFT-optimized geometries .

- Cross-Method Consistency : Replicate calculations using multiple software (e.g., Gaussian, ORCA) to ensure reproducibility .

属性

IUPAC Name |

1-phenylpiperidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12-8-4-5-9-14(12)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRUZNGXEJJQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461894 | |

| Record name | 1-phenylpiperidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68078-10-4 | |

| Record name | 1-phenylpiperidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。